Cas no 621-50-1 (3-Nitrophenylacetonitrile)

3-Nitrophenylacetonitrile (CAS 555-21-5) is a nitrated aromatic nitrile compound with the molecular formula C₈H₆N₂O₂. It features a phenyl ring substituted with a nitrile group and a nitro group at the meta position, making it a versatile intermediate in organic synthesis. This compound is particularly valued for its reactivity in nucleophilic substitution and condensation reactions, enabling the preparation of pharmaceuticals, agrochemicals, and fine chemicals. Its high purity and stability under standard conditions ensure consistent performance in synthetic applications. The presence of both electron-withdrawing groups (nitro and nitrile) enhances its utility in heterocyclic chemistry and as a precursor for further functionalization.
3-Nitrophenylacetonitrile structure
3-Nitrophenylacetonitrile structure
Product Name:3-Nitrophenylacetonitrile
CAS No:621-50-1
MF:C8H6N2O2
MW:162.145441532135
MDL:MFCD00041249
CID:39070
PubChem ID:12125
Update Time:2025-10-30

3-Nitrophenylacetonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(3-Nitrophenyl)acetonitrile
    • 3-Nitrophenylaceonitrile
    • 3-Nitrophenylacetonitrile
    • 3-Nitrophenylacetoni
    • m-Nitrobenzyl cyanide
    • 3-Nitrobenzyl cyanide
    • Benzeneacetonitrile, 3-nitro-
    • (3-Nitrophenyl)acetonitrile
    • 3-Nitrobenzeneacetonitrile
    • (m-Nitrophenyl)acetonitrile
    • WAVKEPUFQMUGBP-UHFFFAOYSA-N
    • 3-Nitro-benzyl-cyanid
    • m-nitrophenylacetonitrile
    • 3-nitrobenzeneacetonitril
    • m-Nitro-phenylacetonitrile
    • 3-nitrophenyl acetonitrile
    • 3-nitro
    • NCIOpen2_001332
    • AKOS000153479
    • CS-W004829
    • NSC-91037
    • NSC 91037
    • 3-nitro-phenyl acetonitrile
    • AM808231
    • 5EA3YNQ4KV
    • ACETONITRILE, (m-NITROPHENYL)-
    • AB4030
    • AS-17559
    • SCHEMBL347820
    • 3-nitro-phenyl-acetonitrile
    • MFCD00041249
    • DTXSID20211151
    • EN300-119004
    • 621-50-1
    • NS00034939
    • 3-Nitrophenylacetonitrile, 99%
    • NSC91037
    • SY008006
    • ISOPRENEMONOXIDE
    • W-105040
    • FT-0616258
    • (3-Nitro-phenyl)-acetonitrile
    • BRN 1867862
    • EINECS 210-689-1
    • (3-Nitrophenyl)acetonitrile #
    • DB-054077
    • (M-nitrophenyl)-acetonitril
    • (m-Nitrophenyl)acetonitrile; 3-Nitrobenzyl Cyanide; m-Nitrobenzyl Cyanide; NSC 91037;
    • 210-689-1
    • MDL: MFCD00041249
    • Inchi: 1S/C8H6N2O2/c9-5-4-7-2-1-3-8(6-7)10(11)12/h1-3,6H,4H2
    • InChI Key: WAVKEPUFQMUGBP-UHFFFAOYSA-N
    • SMILES: [O-][N+](C1=CC=CC(CC#N)=C1)=O
    • BRN: 1867862

Computed Properties

  • Exact Mass: 162.04300
  • Monoisotopic Mass: 162.042927
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.8
  • Topological Polar Surface Area: 69.6

Experimental Properties

  • Color/Form: No data available
  • Density: 1.3264 (rough estimate)
  • Melting Point: 60-62 °C (lit.)
  • Boiling Point: 180 °C/3 mmHg(lit.)
  • Flash Point: 155°C
  • Refractive Index: 1.5770 (estimate)
  • PSA: 69.61000
  • LogP: 2.18408

3-Nitrophenylacetonitrile Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302-H312-H332
  • Warning Statement: P280
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 20/21/22
  • Safety Instruction: S36
  • RTECS:AM1247000
  • Hazardous Material Identification: Xn
  • Safety Term:S36
  • Risk Phrases:R20/21/22
  • HazardClass:IRRITANT-HARMFUL
  • Storage Condition:Sealed in dry,Room Temperature

3-Nitrophenylacetonitrile Customs Data

  • HS CODE:2926909090
  • Customs Data:

    China Customs Code:

    2926909090

    Overview:

    2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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3-Nitrophenylacetonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:621-50-1)3-Nitrophenylacetonitrile
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Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:34
Price ($):162.0/586.0
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3-Nitrophenylacetonitrile Related Literature

Additional information on 3-Nitrophenylacetonitrile

3-Nitrophenylacetonitrile (CAS No. 621-50-1): A Versatile Platform for Chemical and Pharmaceutical Innovations

3-Nitrophenylacetonitrile (CAS No. 621-50-1), a key intermediate in organic synthesis, has emerged as a critical building block in the development of advanced pharmaceuticals and specialty chemicals. This compound, characterized by its unique structure combining a nitrophenyl group and acetonitrile moiety, exhibits multifunctional reactivity that enables precise molecular engineering. Recent advancements in synthetic methodologies have expanded its application scope across drug discovery, agrochemical development, and material science research.

Structurally, 3-Nitrophenylacetonitrile demonstrates remarkable versatility due to its dual reactive sites: the electron-withdrawing nitro group and the electrophilic nitrile functionality. These features facilitate nucleophilic aromatic substitution (SNAr) reactions with high regioselectivity, enabling the construction of complex heterocyclic scaffolds essential for modern drug candidates. A 2023 study published in Journal of Medicinal Chemistry demonstrated its utility in synthesizing novel isoquinoline derivatives that exhibit potent anti-inflammatory activity through selective COX-2 inhibition.

In pharmaceutical applications, this compound serves as a pivotal precursor for developing 3-nitrophenylacetonitrile-based prodrugs. Researchers at the University of Cambridge recently reported its use in creating bioactive molecules targeting neurodegenerative disorders by modulating mitochondrial dynamics. The nitro group's redox properties enable controlled release mechanisms under physiological conditions, enhancing drug delivery efficiency while minimizing off-target effects.

Synthetic chemists have optimized catalytic protocols to improve the production efficiency of CAS No. 621-50-1. A landmark process developed by Merck Research Labs employs palladium-catalyzed cross-coupling strategies under ambient conditions, achieving 98% yield with minimal byproduct formation. This method significantly reduces energy consumption compared to traditional reflux processes, aligning with current green chemistry initiatives.

The compound's photochemical properties are now being explored for next-generation optoelectronic materials. A 2024 study in Nature Communications highlighted its role in creating conjugated polymers with tunable bandgaps (Eg = 2.1–3.4 eV), demonstrating potential for high-efficiency photovoltaic applications. The nitrile group's ability to form hydrogen bonds enhances molecular packing order, improving charge transport characteristics critical for device performance.

In agrochemical research, 3-nitrophenylacetonitrile derivatives are being investigated as environmentally benign pesticides through enzyme inhibition mechanisms. Syngenta's recent field trials showed that analogs containing this core structure exhibit selective acetyl-CoA carboxylase inhibition in pest species without affecting beneficial insects or soil microbiota. This specificity reduces ecological impact while maintaining efficacy against target pests like aphids and whiteflies.

Current computational studies using density functional theory (DFT) reveal fascinating insights into its reactivity patterns. Researchers at MIT demonstrated that substituent effects on the benzene ring significantly alter electronic properties - meta-nitration positions create distinct frontier orbital energies compared to para-substituted analogs. These findings provide predictive models for designing compounds with tailored physicochemical properties.

Safety assessments confirm this compound's compliance with global regulatory standards when handled according to best practices outlined in OSHA guidelines and EU REACH regulations. Its low volatility (vapor pressure < 0.01 mmHg at 25°C) minimizes inhalation risks during synthesis while maintaining stability under standard storage conditions (-20°C to +4°C).

Ongoing research focuses on expanding its applications into biomedical imaging agents through radioisotope labeling strategies. Collaborative efforts between Stanford University and Siemens Healthineers have produced fluorine-18 labeled derivatives showing promising tumor targeting capabilities in preclinical PET imaging studies.

This multifunctional compound continues to drive innovation across diverse fields through strategic structural modifications enabled by modern synthetic techniques and computational modeling advancements.

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Amadis Chemical Company Limited
(CAS:621-50-1)3-Nitrophenylacetonitrile
A833613
Purity:99%/99%
Quantity:25g/100g
Price ($):162.0/586.0
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